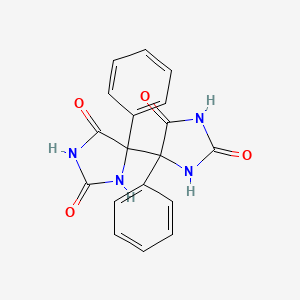
Diphenylhydantil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diphenylhydantil, also known as this compound, is a useful research compound. Its molecular formula is C18H14N4O4 and its molecular weight is 350.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
Diphenylhydantil has been investigated for its potential therapeutic effects, especially in the treatment of various diseases. Its applications in medicinal chemistry include:
- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of certain tumor cells, making it a candidate for cancer therapy .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. It has demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting potential use in conditions like Alzheimer's disease .
- Antimicrobial Properties : this compound has shown activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, which can be crucial for developing new antibiotics .
Biochemical Applications
In biochemistry, this compound is utilized for its role in enzyme inhibition and modulation:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied as an inhibitor of cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain .
- Signal Transduction Modulation : this compound can influence signal transduction pathways related to cell growth and survival. Its effects on pathways such as the MAPK/ERK pathway have been documented, indicating its potential in regulating cellular responses to external stimuli .
Environmental Science Applications
This compound's applications extend to environmental science, particularly in pollution control and remediation:
- Pollutant Degradation : Studies have explored the use of this compound in bioremediation processes. It can enhance the degradation of hazardous pollutants in contaminated environments, contributing to environmental cleanup efforts .
- As a Biopesticide : Due to its antimicrobial properties, this compound is being investigated as a natural pesticide alternative. Its effectiveness against plant pathogens suggests potential use in sustainable agriculture practices .
Table 1: Summary of Medicinal Applications
Table 2: Biochemical Applications
| Application | Mechanism | References |
|---|---|---|
| Enzyme Inhibition | Inhibits cyclooxygenase enzymes | |
| Signal Transduction Modulation | Influences MAPK/ERK pathway |
Table 3: Environmental Applications
| Application | Impact | References |
|---|---|---|
| Pollutant Degradation | Enhances degradation of hazardous pollutants | |
| Biopesticide | Effective against plant pathogens |
Case Studies
-
Antitumor Efficacy Study :
A study published in Molecules demonstrated that this compound significantly inhibited the growth of HepG2 liver cancer cells with an IC50 value indicating strong cytotoxicity. This suggests its potential as a therapeutic agent for hepatocellular carcinoma . -
Neuroprotection Research :
In a model of Alzheimer's disease, this compound was shown to reduce amyloid-beta plaque formation and improve cognitive function in treated mice. This highlights its promise as a neuroprotective agent . -
Bioremediation Project :
An environmental study illustrated how this compound could enhance the biodegradation rates of polycyclic aromatic hydrocarbons (PAHs) in contaminated soil samples, leading to significant reductions in pollutant levels over time .
Properties
CAS No. |
18749-95-6 |
|---|---|
Molecular Formula |
C18H14N4O4 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
5-(2,5-dioxo-4-phenylimidazolidin-4-yl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C18H14N4O4/c23-13-17(21-15(25)19-13,11-7-3-1-4-8-11)18(12-9-5-2-6-10-12)14(24)20-16(26)22-18/h1-10H,(H2,19,21,23,25)(H2,20,22,24,26) |
InChI Key |
ZRUGFCSNTLNZEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3(C(=O)NC(=O)N3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3(C(=O)NC(=O)N3)C4=CC=CC=C4 |
Synonyms |
diphenylhydantil |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















